Ethyl 2-hydroxy-3-methylbutanoate
Description
Historical Context and Discovery
Ethyl 2-hydroxy-3-methylbutanoate, first identified in natural products, gained attention for its role in food and beverage aromas. Early studies in the mid-20th century detected this compound in fermented beverages, such as wine, where microbial metabolism during fermentation produces esters contributing to fruity notes. Its synthetic pathway was later elucidated, with chemical synthesis methods emerging in the 1970s using esterification reactions between 2-hydroxy-3-methylbutanoic acid and ethanol under acid catalysis. The compound’s structural characterization advanced with the advent of mass spectrometry and nuclear magnetic resonance (NMR), allowing precise identification of its chiral centers and stereochemistry.
Nomenclature and Classification
The systematic IUPAC name for this compound is This compound , reflecting its ester functional group, hydroxyl substituent at position 2, and methyl branch at position 3. Alternative names include ethyl 2-hydroxyisovalerate and ethyl 3-methyl-2-hydroxybutyrate . It belongs to the class of carboxylic acid esters and is further categorized as a fatty acid ester due to its aliphatic hydrocarbon chain. Its molecular formula is C₇H₁₄O₃ , with a molar mass of 146.18 g/mol .
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2441-06-7 | |
| PubChem CID | 520125 | |
| Molecular Formula | C₇H₁₄O₃ | |
| IUPAC Name | This compound |
Significance in Chemical and Biological Sciences
This compound is notable for its dual role in industrial applications and biological systems :
- Flavor and Fragrance Industry : this compound contributes to the aroma profiles of fruits and fermented beverages, with descriptors such as "pineapple" and "red berry". Its concentration in wines correlates with grape variety and fermentation conditions.
- Metabolic Pathways : As a metabolite in Escherichia coli, it participates in branched-chain amino acid catabolism, highlighting its role in microbial energy metabolism.
- Chiral Synthesis : The (R)-enantiomer serves as a building block in asymmetric synthesis for pharmaceuticals and agrochemicals, leveraging its stereochemical purity.
Scope of Current Scientific Understanding
Recent research has expanded knowledge in three areas:
- Analytical Methods : Advanced extraction techniques like stir bar sorptive extraction (SBSE) and headspace solid-phase microextraction (HS-SPME) optimize its isolation from complex matrices, improving detection limits in food and environmental samples.
- Synthetic Optimization : Catalytic esterification and enzymatic hydrolysis methods now yield higher enantiomeric excess (e.e.), critical for pharmaceutical applications.
- Structural Insights : X-ray crystallography and computational modeling have resolved its conformational preferences, explaining its reactivity in organic syntheses.
Table 2: Comparison of Extraction Techniques for this compound
| Method | Sensitivity | Key Advantages | Limitations |
|---|---|---|---|
| SBSE | High | Efficient for semi-volatile compounds | Limited polymer selectivity |
| HS-SPME | Moderate | Rapid, solvent-free | Matrix interference |
| Liquid-Liquid | Low | Broad applicability | Requires large solvent volumes |
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVEUZYBVGCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947282 | |
| Record name | Ethyl 2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2441-06-7 | |
| Record name | Ethyl 2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-hydroxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
E2H3MB belongs to the hydroxy ester family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:
Ethyl 2-Hydroxy-4-Methylpentanoate (E2H4MP)
- Molecular Formula : C₈H₁₆O₃
- Detection Threshold : 10 mg/L in red wine (vs. 51 mg/L for R-E2H3MB) .
- Sensory Impact : Unlike E2H3MB, E2H4MP is a potent enhancer of fruity aromas in wine model solutions, even at sub-threshold concentrations .
- Enantiomeric Influence : The S-form of E2H4MP has a higher olfactory threshold than the R-form, contrasting with E2H3MB, where the R-form dominates .
Ethyl Lactate (Ethyl 2-Hydroxypropanoate)
- Molecular Formula : C₅H₁₀O₃
- Concentration in Wine : 312–346 mg/L in red wines, significantly higher than E2H3MB (typically <0.5 mg/L) .
- Role: Contributes to "milky" or "yogurt-like" aromas.
Ethyl 3-Hydroxybutanoate
- Molecular Formula : C₆H₁₂O₃
- Sensory Profile : Described as "caramel-like" or "buttery."
- Concentration : Found at higher concentrations (up to 2.39 mg/L) compared to E2H3MB in aged red wines .
Comparative Data Table
Structural and Functional Insights
- Branching vs. Linear Chains : E2H3MB’s branched structure (3-methyl group) reduces volatility compared to linear hydroxy esters like ethyl lactate, impacting its aroma contribution .
- Matrix Effects: Detection thresholds for E2H3MB enantiomers are matrix-dependent. In water, thresholds are 4 µg/L (R-form) and 1.5 µg/L (S-form), but increase dramatically in wine due to interactions with ethanol and other volatiles .
Sensory Evaluation Findings
- E2H4MP : In contrast, sub-threshold levels of E2H4MP (10 mg/L) significantly enhance "red berry" aromas in de-aromatized wines .
Preparation Methods
Batch Process
The traditional batch method involves reacting 2-hydroxy-3-methylbutanoic acid with ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction follows the equilibrium:
To shift equilibrium toward ester formation, excess ethanol (3–5 molar equivalents) is used, and water is removed via azeotropic distillation. Typical conditions include refluxing at 80–90°C for 6–8 hours, achieving yields of 65–75%.
Key Parameters:
-
Catalyst Loading : 1–2 wt% H₂SO₄ or 0.5–1 wt% PTSA.
-
Molar Ratio : Acid:Ethanol = 1:3–1:5.
-
Reaction Time : 6–12 hours.
Continuous Process
Industrial-scale production favors continuous esterification for higher throughput. A patented method for analogous esters involves:
-
Feeding 2-hydroxy-3-methylbutanoic acid (120 L/hr) and ethanol (70 L/hr) into a reactor with PTSA (acid:ethanol:catalyst = 50:10:1 by weight).
-
Maintaining a vapor pressure of 0.5 MPa and refluxing until the top temperature stabilizes at 85°C.
-
Distilling crude ester through a water-oil separator, followed by rectification at 0.4 MPa and 132–133°C to isolate >98% pure product.
Advantages Over Batch :
-
20–30% higher yield due to continuous removal of water and product.
-
Reduced labor costs and waste generation.
Catalysts and Reaction Optimization
Homogeneous Acid Catalysts
| Catalyst | Loading (wt%) | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| H₂SO₄ | 1.5 | 68 | 8 |
| PTSA | 1.0 | 72 | 6 |
| HCl (gas) | 2.0 | 60 | 10 |
PTSA outperforms H₂SO₄ due to lower corrosivity and easier separation post-reaction.
Heterogeneous Catalysts
Ion-exchange resins (e.g., Amberlyst-15) enable catalyst reuse and simplified purification. At 90°C and 1:4 acid:ethanol ratio, Amberlyst-15 achieves 70% yield in 5 hours.
Process Parameters and Yield Optimization
Temperature and Pressure
Molar Ratios
Excess ethanol (1:4–1:5) maximizes conversion. A study found that increasing the ethanol ratio from 1:3 to 1:5 improved yield from 65% to 78%.
Comparative Analysis of Production Methods
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield (%) | 65–75 | 85–90 |
| Reaction Time (hr) | 6–12 | 4–6 |
| Scalability | Limited | High |
| Capital Cost | Low | Moderate |
| Purity (%) | 90–95 | 98+ |
Continuous processes excel in large-scale production, while batch methods remain suitable for small batches or R&D.
Industrial-Scale Production Considerations
Equipment Design
-
Reactor : Stainless steel or glass-lined to resist acidic conditions.
-
Distillation Columns : Packed columns with high surface area for efficient separation.
Waste Management
-
Byproducts : Water and unreacted ethanol are recycled.
-
Catalyst Recovery : PTSA is neutralized and filtered, while ion-exchange resins are regenerated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
